

# Synthetic Routes for Novel Auranofin Analogs: Application Notes and Protocols

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## Compound of Interest

Compound Name: Auranofin

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This document provides detailed application notes and protocols for the synthesis of novel **auranofin** analogs. **Auranofin**, a gold(I)-based drug, has been repurposed for various therapeutic applications beyond its original use in rheumatoid arthritis, including as an antimicrobial and anticancer agent.[1][2] The development of novel analogs aims to enhance its efficacy, selectivity, and pharmacokinetic properties.[1] The following sections detail synthetic strategies, experimental protocols, and quantitative data for promising **auranofin** derivatives.

## Strategies for Auranofin Analog Synthesis

The chemical structure of **auranofin**, (1-thio- $\beta$ -D-glucopyranosato)(triethylphosphine)gold(I) 2,3,4,6-tetraacetate, offers several sites for modification. The primary strategies for creating novel analogs involve modifications of the:

- **Thiol Ligand:** Replacing the tetraacetylthioglucose moiety with other thio-sugars, aromatic or aliphatic thiols.[3][4]
- **Phosphine Ligand:** Substituting the triethylphosphine group with other phosphines or phosphites to modulate lipophilicity and electronic properties.[5][6][7]
- **Gold Core:** Synthesizing gold nanoclusters with **auranofin**-like ligands to potentially improve drug delivery and activity.[8]

These modifications have led to the development of analogs with enhanced activity against various pathogens and cancer cell lines.[3][9]

## Experimental Protocols

This section provides detailed protocols for the synthesis of representative **auranofin** analogs.

### Synthesis of Auranofin Analogs with Modified Thio-Sugar Ligands

This protocol describes a one-pot synthesis for analogs with unprotected thio-sugar ligands.[3]

Materials:

- Peracylated thio-sugar analog
- Sodium methoxide (NaOMe) in methanol (MeOH)
- (Triethylphosphine)gold(I) chloride ( $\text{Et}_3\text{PAuCl}$ )
- Solvents: Methanol (MeOH), Dichloromethane (DCM)

Procedure:

- Dissolve the peracylated thio-sugar analog in methanol.
- Add a solution of sodium methoxide in methanol to the reaction mixture.
- Stir the reaction at room temperature to facilitate deacetylation.
- After completion of the deacetylation (monitored by TLC), add (triethylphosphine)gold(I) chloride ( $\text{Et}_3\text{PAuCl}$ ) to the reaction mixture.
- Continue stirring at room temperature for 1.5 hours.
- Remove the solvent under reduced pressure.

- Purify the crude product by flash column chromatography to obtain the desired **auranofin** analog.

## Synthesis of Auranofin Analogs with Modified Phosphine Ligands

This protocol outlines the synthesis of **auranofin** analogs with a trimethylphosphite ligand, which can lead to compounds with lower lipophilicity.<sup>[5][6]</sup>

Materials:

- Chloro(dimethylsulfide)gold(I)
- Trimethylphosphite ( $\text{P}(\text{OCH}_3)_3$ )
- 1-Thio- $\beta$ -D-glucose tetraacetate (SAtg)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Solvents: Dichloromethane (DCM), Water ( $\text{H}_2\text{O}$ )

Procedure for  $\text{AuP}(\text{OCH}_3)_3\text{Cl}$ :

- React chloro(dimethylsulfide)gold(I) with trimethylphosphite in a suitable solvent like dichloromethane.
- This ligand exchange reaction yields  $\text{AuP}(\text{OCH}_3)_3\text{Cl}$ .<sup>[6]</sup>

Procedure for  $\text{AuP}(\text{OCH}_3)_3\text{SAtg}$ :

- Dissolve  $\text{AuP}(\text{OCH}_3)_3\text{Cl}$  and 1-thio- $\beta$ -D-glucose tetraacetate in a biphasic solvent system of dichloromethane and water.
- Add potassium carbonate to the mixture to act as a base.
- Stir the reaction vigorously at room temperature.

- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the resulting solid by recrystallization or column chromatography.

## Synthesis of Triazole-Based Auranofin Analogs

This protocol describes the synthesis of triazole-containing analogs, which can be achieved using click chemistry.<sup>[10]</sup><sup>[11]</sup>

Materials:

- 5'-Azido-deoxyadenosine scaffold
- Terminal alkyne
- Sodium ascorbate
- Copper(II) sulfate pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ )
- Solvents: Water ( $\text{H}_2\text{O}$ ), Dimethyl sulfoxide (DMSO) for hydrophobic alkynes

Procedure:

- Dissolve sodium ascorbate and copper(II) sulfate pentahydrate in water.
- Add a solution of the 5'-azido-deoxyadenosine scaffold to the catalyst solution.
- Add 2 equivalents of the desired terminal alkyne to the reaction mixture.
- Stir the reaction at room temperature for 6 hours.
- For hydrophobic alkynes, a 2:1 DMSO: $\text{H}_2\text{O}$  solvent system can be used.<sup>[11]</sup>
- Upon completion, purify the product using reverse-phase high-performance liquid chromatography (HPLC).
- Lyophilize the purified fractions to obtain the final triazole-adenosine analog as a solid.

## Quantitative Data Summary

The following tables summarize the biological activities of various novel **auranofin** analogs compared to the parent drug.

Table 1: Antimicrobial Activity of **Auranofin** Analogs[3]

Compound	Ligand Modification	Test Organism	MIC (µg/mL)	MBC (µg/mL)
Auranofin	-	S. aureus	0.25	0.5
Analog 37	Trimethylphosphine	E. coli	2	4
Analog 38	Trimethylphosphine	K. pneumoniae	4	8
Analog 39	Triethylphosphine	A. baumannii	1	2
Analog 40	Triethylphosphine	P. aeruginosa	8	16

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Anticancer Activity of Gold(I) Phosphite Analogs[9]

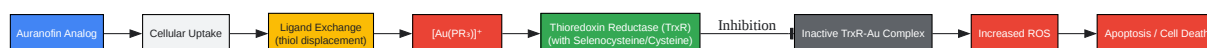
Compound	Cell Line	IC <sub>50</sub> (µM)
Auranofin	A2780 (Ovarian)	~1-10
AuP(OCH <sub>3</sub> ) <sub>3</sub> Cl	A2780 (Ovarian)	~1-10
AuP(OCH <sub>3</sub> ) <sub>3</sub> Br	A2780 (Ovarian)	~1-10
AuP(OCH <sub>3</sub> ) <sub>3</sub> I	A2780 (Ovarian)	~1-10
AuP(OCH <sub>3</sub> ) <sub>3</sub> SAtg	A2780 (Ovarian)	~1-10

IC<sub>50</sub>: Half-maximal Inhibitory Concentration

## Signaling Pathways and Experimental Workflows

The primary mechanism of action for **auranofin** and its analogs is believed to be the inhibition of thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox balance.[12]

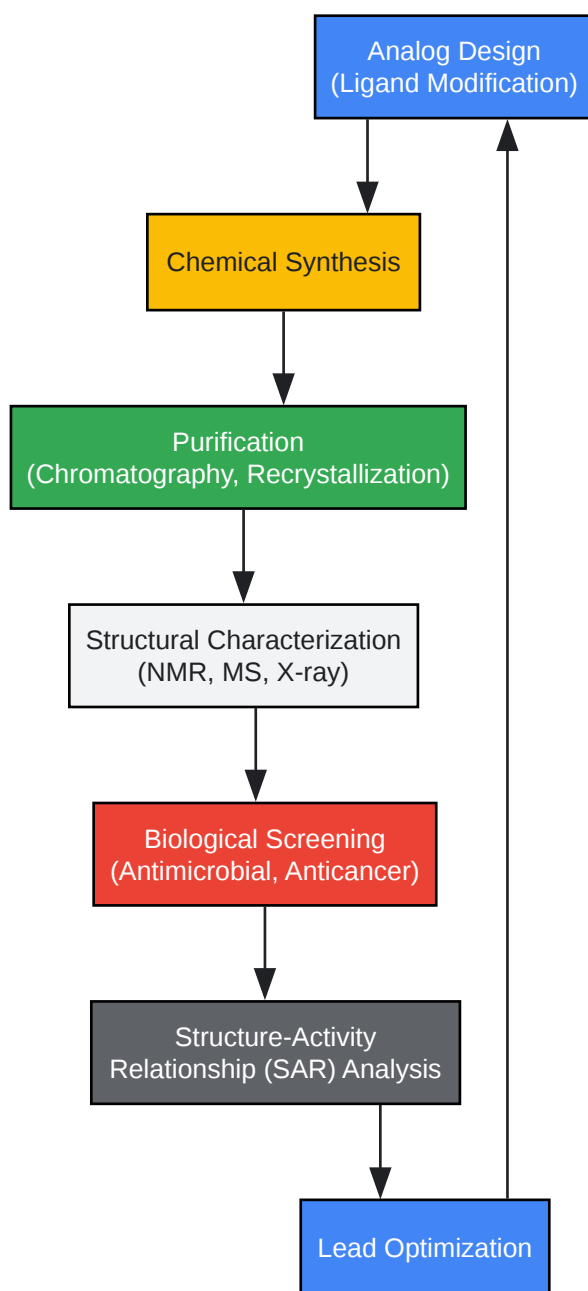
### Signaling Pathway of Auranofin-mediated TrxR Inhibition



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Caption: **Auranofin** analog inhibits TrxR, leading to oxidative stress and cell death.

### General Workflow for Synthesis and Evaluation of Auranofin Analogs



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Caption: Iterative workflow for the development of novel **auranofin** analogs.

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